

Reducing residual stress in welded E235 structures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: E235

Cat. No.: B1663354

[Get Quote](#)

Technical Support Center: Welded E235 Structures

This guide provides researchers and scientists with in-depth information for troubleshooting and resolving issues related to residual stress in welded **E235** (or equivalent S235JR) steel structures.

Troubleshooting Guide

This section addresses common problems encountered during and after the welding of **E235** steel, focusing on distortion and cracking linked to residual stress.

Problem/Observation	Potential Cause	Recommended Action/Solution
Angular Distortion: The welded components have formed an angle instead of remaining flat.	Non-uniform transverse shrinkage across the weld cross-section. This is often due to excessive heat input, a high number of weld passes, or improper joint design.	<p>- Pre-Welding: Minimize the weld volume and number of passes. Use intermittent welding instead of a continuous bead where possible.</p> <p>- Post-Welding: Apply a stress relief method such as Post-Weld Heat Treatment (PWHT) to relax the stresses causing the distortion. Mechanical straightening (peening or pressing) can also be used, but may not be as effective at reducing internal stress.</p>
Bowing/Camber: The welded structure has curved along its length.	Non-uniform longitudinal shrinkage along the weld length. This is common in asymmetric structures or when welding is not sequenced correctly.	<p>- Pre-Welding: Use a balanced welding sequence, such as welding from the center outwards on both sides of the neutral axis. Clamping the workpiece securely can help prevent movement.^[1]</p> <p>- Post-Welding: Vibratory Stress Relief (VSR) can be effective in redistributing peak stresses and improving dimensional stability. PWHT is also a viable solution.</p>
Delayed Cracking (Cold Cracking): Cracks appear in the weld or Heat-Affected Zone (HAZ) hours or days after welding.	High levels of residual tensile stress combined with the presence of hydrogen and a susceptible microstructure. Residual stresses act as a	<p>- Pre-Welding: Use low-hydrogen consumables and ensure the base metal is clean and dry. Applying preheat can slow the cooling rate, reducing the formation of brittle</p>

driving force for crack propagation.

microstructures and allowing hydrogen to escape.[2]- Post-Welding: Immediate Post-Weld Heat Treatment (PWHT) is the most effective solution. It tempers the microstructure, reduces hardness, and significantly lowers residual tensile stresses.[3][4]

Dimensional Instability during Machining: The welded and cooled structure changes shape or warps after machining operations.

The machining process removes material that was holding the residual stresses in equilibrium. The remaining stresses redistribute, causing deformation.

- Pre-Machining: The structure must be stress-relieved before any precision machining. PWHT is the most thorough method. VSR is a faster alternative that can significantly improve stability without altering material properties.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is residual stress and why is it a concern in welded **E235** structures?

A1: Residual stresses are internal stresses that remain in a structure after the cause of the stress (in this case, the intense, localized heat from welding) has been removed.[1][2] They are caused by the non-uniform heating and cooling cycle, where the heated weld metal contracts as it cools and is restrained by the surrounding cooler base metal.[2] These stresses can be as high as the yield strength of the material and are a major concern because they can lead to:

- Distortion and Warping: Affecting the dimensional accuracy of the final product.[1]
- Reduced Fatigue Life: Tensile residual stresses lower the threshold for fatigue crack initiation.[1]
- Increased Susceptibility to Cracking: Especially brittle fracture and stress corrosion cracking.[3][4]

Q2: What are the primary methods for reducing residual stress in **E235** welds?

A2: The three most common industrial methods are:

- **Post-Weld Heat Treatment (PWHT):** This involves uniformly heating the entire weldment to a specific temperature, holding it for a set duration, and then cooling it at a controlled rate.^[5] This process reduces residual stresses by lowering the material's yield strength at elevated temperatures, allowing for microscopic plastic deformation (creep).^[6]
- **Vibratory Stress Relief (VSR):** This is a non-thermal method that uses controlled, sub-harmonic vibrations to redistribute peak residual stresses.^[5] By vibrating the workpiece at its resonant frequency, the internal stresses are combined with the vibrational stress, causing localized plastic flow and stress reduction.^{[3][5]}
- **Peening (e.g., Shot Peening):** This is a cold working process where the surface of the weld is bombarded with small spherical media (shot).^[7] This action creates a layer of compressive residual stress on the surface, which can counteract the detrimental effects of tensile residual stresses from welding and improve fatigue life.^[7]

Q3: When is PWHT mandatory for **E235** (S235JR) steel?

A3: PWHT requirements are often dictated by design codes and application specifics. According to standards like AWS D1.1, PWHT may be required when the throat thickness of the weld exceeds a certain dimension (e.g., 50 mm) or for specific structural applications where dimensional stability and fracture resistance are critical. For carbon steels, it is essential for ensuring structural integrity in many applications.^[4]

Q4: Can VSR completely replace PWHT?

A4: VSR and PWHT are not always interchangeable. VSR is excellent for improving dimensional stability for machining and reducing peak stresses.^[5] It is faster, more energy-efficient, and does not alter the material's bulk metallurgical properties.^[3] However, PWHT provides a more thorough reduction of stress throughout the entire cross-section and also tempers the microstructure of the weld and HAZ, which reduces hardness and improves ductility.^[4] For applications where microstructural improvements are critical, PWHT is necessary.

Q5: How can I minimize the creation of residual stress during the welding process itself?

A5: While post-weld treatments are effective, minimizing stress from the start is crucial. Key strategies include:

- **Control Heat Input:** Use a welding process with lower heat input, such as intermittent or backstep welding techniques.^[1]
- **Minimize Weld Metal:** Avoid overwelding. A smaller weld volume results in less shrinkage and lower stress.
- **Use Proper Weld Sequencing:** A balanced welding sequence (e.g., welding symmetrically around the neutral axis) helps to distribute shrinkage stresses more evenly.^[1]
- **Preheating:** Uniformly preheating the component reduces the thermal gradient between the weld and the base material, leading to more uniform cooling and lower residual stresses.

Data Presentation

The following tables summarize key quantitative data for stress relief processes applicable to **E235** steel.

Table 1: Post-Weld Heat Treatment (PWHT) Parameters for **E235** (S235JR) Steel

Parameter	Value	Notes
Stress Relieving Temperature	580 - 630 °C	Based on material data for S235JR. Temperature should be uniform across the component.
Heating Rate	< 200 °C / hour (above 300°C)	Rate should be controlled to avoid introducing new thermal stresses.[5]
Holding (Soaking) Time	1 - 2 minutes per mm of thickest section	Minimum of 30 minutes required.
Cooling Rate	< 200 °C / hour (down to 300°C)	Controlled cooling is critical to prevent re-introduction of stresses.[5]

Table 2: Comparison of Common Stress Relief Methods

Method	Principle	Typical Stress Reduction	Key Advantages	Key Limitations
PWHT	Thermal (Creep)	80 - 95%	Highly effective and thorough; tempers microstructure.[4]	Can cause distortion; energy-intensive; may alter bulk mechanical properties.
VSR	Mechanical (Vibration)	40 - 70% (Peak Stresses)	Fast and energy-efficient; portable; no change to material properties.[3][5]	Less effective on complex geometries; does not temper microstructure.
Shot Peening	Mechanical (Surface Work)	N/A (Induces Compressive Stress)	Greatly improves fatigue life and resistance to stress corrosion cracking.[7]	Only affects the surface layer; does not relieve bulk internal stresses.

Experimental Protocols

Protocol 1: Post-Weld Heat Treatment (PWHT)

Objective: To reduce residual stresses and temper the microstructure of a welded **E235** structure.

Methodology:

- Preparation: Ensure the weldment is clean and free of contaminants. Place the structure inside a calibrated furnace, ensuring it is adequately supported to prevent distortion during heating.
- Thermocouple Placement: Attach a minimum of four calibrated thermocouples to the workpiece on the thickest and thinnest sections to monitor the temperature accurately.[5]

- Heating:
 - Heat the furnace to 300°C. The heating rate up to this point is not critical.
 - From 300°C, increase the temperature at a controlled rate not exceeding 200°C per hour.
 - Continue heating until the entire part reaches the soaking temperature range of 580-630°C.
- Soaking:
 - Once the coldest part of the structure reaches 580°C, begin the holding (soaking) period.
 - Maintain the temperature of the entire structure within the 580-630°C range for a duration calculated as 1-2 minutes per millimeter of the thickest cross-section (with a 30-minute minimum).
- Cooling:
 - After the soaking period, cool the structure inside the furnace at a controlled rate not exceeding 200°C per hour until the temperature reaches 300°C.[\[5\]](#)
 - Below 300°C, the structure can be cooled in still air.
- Documentation: Record the entire time-temperature profile from the thermocouples for quality assurance.[\[5\]](#)

Protocol 2: Vibratory Stress Relief (VSR)

Objective: To reduce peak residual stresses and improve the dimensional stability of a welded **E235** structure.

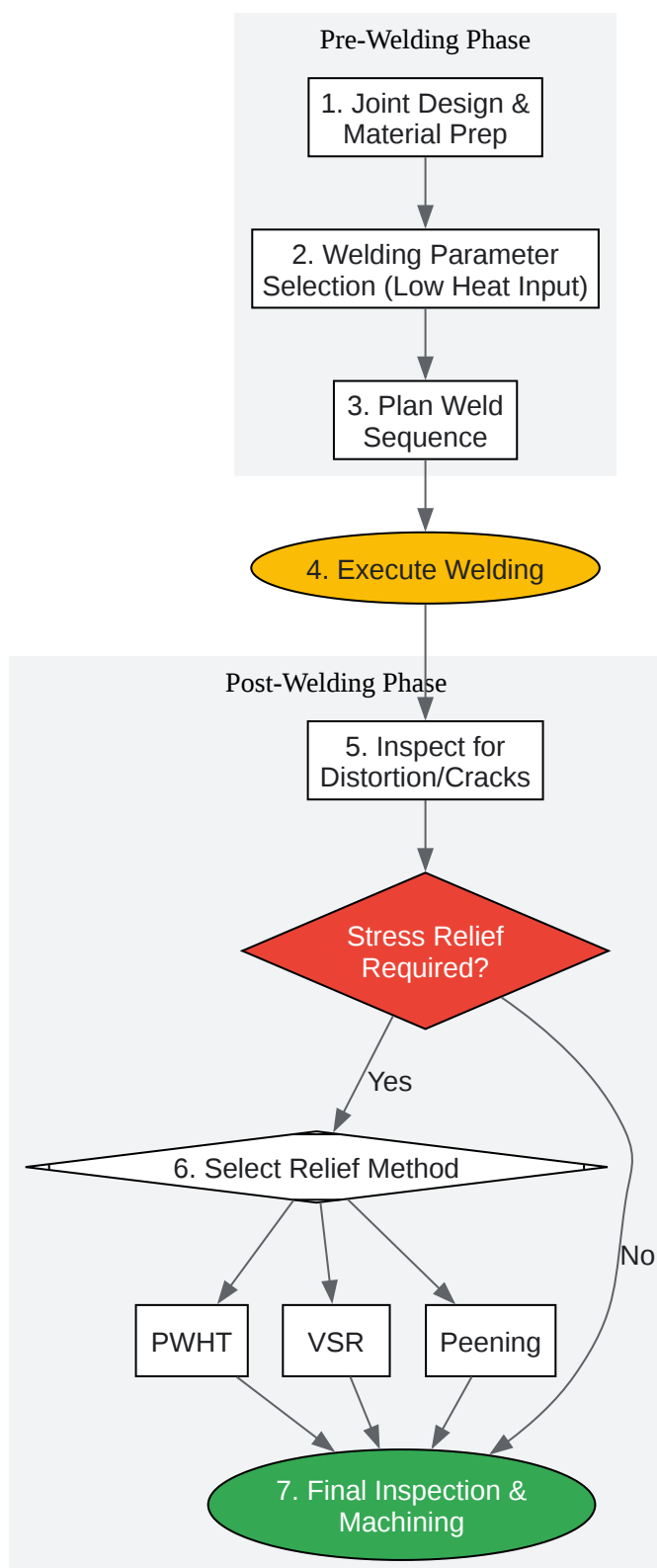
Methodology:

- Preparation: Place the weldment on vibration-isolating pads to allow it to vibrate freely. The structure should be stable and supported.
- Equipment Setup:

- Securely clamp the vibrator unit to the workpiece. The location should be chosen to effectively induce resonance across the structure, often on a rigid section.
- Place an accelerometer on the workpiece to monitor the vibrational response.
- Resonance Scanning:
 - Begin a slow scan of vibrator frequencies to identify the natural resonant frequencies of the workpiece. The control system will record the amplitude response versus frequency.
- Treatment:
 - Tune the vibrator to the primary resonant frequency identified in the scan.
 - Operate the vibrator for a predetermined period (typically 15-30 minutes, depending on the size and complexity of the part). The control system monitors the power required to maintain the vibration. As stresses are relieved, the workpiece vibrates more easily, and the power required will decrease and then stabilize.
- Post-Treatment Scan:
 - After the treatment period, perform a second resonance scan. A successful treatment is typically indicated by a shift in the resonant frequency and an increase in the amplitude of the peak, signifying that the structure is now vibrating more efficiently due to reduced internal friction from stress.
- Completion: Once the post-treatment scan confirms stabilization, the process is complete.

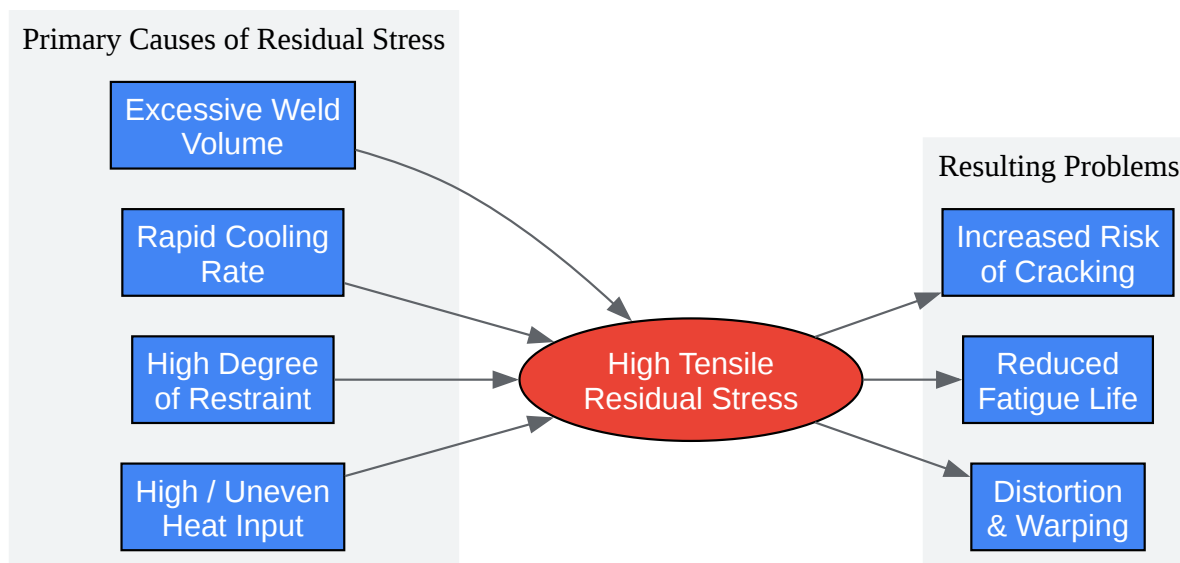
Visualizations

The following diagrams illustrate key workflows and relationships in managing residual stress.



[Click to download full resolution via product page](#)

Caption: Workflow for managing residual stress from design to final inspection.



[Click to download full resolution via product page](#)

Caption: Cause-and-effect relationship between welding factors and defects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. youtube.com [youtube.com]
- 6. House Earthing - Decode the Design & Testing | Axis Electricals [axis-india.com]
- 7. scribd.com [scribd.com]

- To cite this document: BenchChem. [Reducing residual stress in welded E235 structures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663354#reducing-residual-stress-in-welded-e235-structures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com